1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxylic acid is an organic compound characterized by its unique triazole structure, which incorporates a cyclobutylmethyl group and a carboxylic acid functional group. This compound has garnered attention in scientific research due to its potential applications in medicinal chemistry and as a building block for various synthetic pathways. Its molecular formula is CHNO, and it has a molecular weight of 181.2 g/mol .
The compound is classified under the category of triazoles, which are five-membered heterocycles containing three nitrogen atoms. Triazoles are important in medicinal chemistry due to their biological activity and are often used as scaffolds in drug design. The specific compound 1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxylic acid is synthesized through various methods, including copper-catalyzed azide-alkyne cycloaddition reactions, which are commonly referred to as "click chemistry" techniques .
The synthesis of 1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following key steps:
The reaction conditions often include:
The molecular structure of 1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxylic acid features:
Key structural data includes:
1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo several chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxylic acid primarily revolves around its interactions with biological targets. Triazoles are known to exhibit various biological activities including antimicrobial and antifungal properties. The proposed mechanism often involves:
This binding can inhibit enzymatic activity or modulate biological pathways, leading to therapeutic effects.
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are often employed to characterize this compound's purity and structure.
1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific applications:
1,2,3-Triazoles represent a privileged scaffold in modern drug discovery due to their exceptional synthetic versatility, metabolic stability, and capacity for diverse non-covalent interactions with biological targets. As five-membered heterocycles containing three nitrogen atoms, they exhibit strong dipole moments (~5 Debye), enabling hydrogen bonding, dipole-dipole interactions, and π-stacking with biomolecules. Their stability under physiological conditions—resistant to hydrolysis, oxidation, and reduction—makes them ideal pharmacokinetic modulators. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction provides efficient, high-yield routes to 1,4-disubstituted triazoles, accelerating the development of targeted hybrids. These hybrids demonstrate expansive therapeutic potential, notably in oncology (e.g., EGFR inhibitors like tucatinib) and anti-infectives, where they overcome drug resistance through multi-target engagement [9] [10].
Triazoles function as multifunctional pharmacophores in rational drug design:
Table 1: Anticancer Activity of Select Triazole Hybrids
Hybrid Structure | Target | Biological Activity (IC₅₀) | Mechanism Insights |
---|---|---|---|
Benzothiazole-triazole [4] | EGFR | 0.69 μM (T47D cells) | Competitive ATP inhibition; H-bonding via triazole N3 |
Andrographolide-triazole [7] | General cytotoxicity | 0.01 μM (HT-29 cells under hypoxia) | G0/G1 cell cycle arrest; mitochondrial membrane depolarization |
Dihydroartemisinin-coumarin-triazole [9] | Not specified | 1.5 μM (HT-29 cells) | Migration inhibition; apoptosis induction |
The 1H-1,2,3-triazole-4-carboxylic acid motif introduces a dual-functional domain: the triazole ring provides a hydrophobic, hydrogen-bond-accepting core, while the C4-carboxylic acid enables salt bridge formation, metal chelation, and pH-dependent solubility. Key structural advantages include:
Table 2: Structural and Electronic Properties of 1H-1,2,3-Triazole-4-Carboxylic Acid Derivatives
Substituent at N1 | Canonical SMILES | Key Features | Applications |
---|---|---|---|
Cyclobutylmethyl [3] | OC(=O)C1=CN(CC2CCC2)N=N1 | Moderate steric bulk; enhanced rigidity | Targeted kinase inhibitors |
1-Naphthalenyl [8] | OC(=O)C1=CN(N=N1)C2=CC=CC3=CC=CC=C23 | Extended π-system for stacking | DNA intercalation studies |
Methylcyclohexyl [6] | OC(=O)C1=CN(N=N1)C2(C)CCCCC2 | Lipophilic; conformational flexibility | CNS-penetrant agents |
H (parent) [5] | OC(=O)c1c[nH]nn1 | High crystallinity; zwitterionic potential | Building block for metal-organic frameworks |
The cyclobutylmethyl group confers distinct steric and electronic properties critical for target selectivity and ADME optimization:
Table 3: Comparative Effects of N1-Substituents on Triazole-Carboxylic Acid Bioactivity
N1-Substituent | *logP | Torsional Freedom | Target Affinity (EGFR IC₅₀) | Metabolic Stability (t₁/₂, human microsomes) |
---|---|---|---|---|
Cyclobutylmethyl | 1.8 | Moderate | 0.69 μM [4] | >60 min [10] |
Phenyl | 2.3 | Low | 1.16 μM [4] | 25 min |
n-Butyl | 1.5 | High | >10 μM | 15 min |
2,2,2-Trifluoroethyl | 1.2 | Moderate | 4.82 μM [4] | 45 min |
(*Calculated using Crippen’s method)
The strategic integration of 1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxylic acid—combining the triazole’s target engagement versatility, the carboxylic acid’s polarity, and cyclobutylmethyl’s optimal steric/ metabolic properties—exemplifies rational scaffold design in contemporary medicinal chemistry.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1